Lipophilicity Differentiation: XLogP3 Comparison with Unsubstituted Piperazin-2-one Core
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 2.0) compared to the unsubstituted piperazin-2-one core scaffold . The introduction of the 4-(trifluoroacetyl)phenyl group increases lipophilicity, a critical parameter influencing membrane permeability, plasma protein binding, and overall pharmacokinetic profile . This quantitative difference underscores why this specific compound, and not the simpler core, is selected for lead optimization campaigns targeting intracellular or CNS-penetrant therapeutics.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Piperazin-2-one core (unsubstituted) XLogP3 = -1.1 (computed) |
| Quantified Difference | ΔXLogP3 ≈ 3.1 units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
A ΔXLogP3 of ~3.1 units represents a >1000-fold difference in predicted partition coefficient, directly impacting a compound's suitability for assays requiring membrane penetration versus aqueous solubility.
- [1] PubChem. (2025). 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one. Computed Descriptors. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Piperazin-2-one. Computed Descriptors. National Center for Biotechnology Information. View Source
